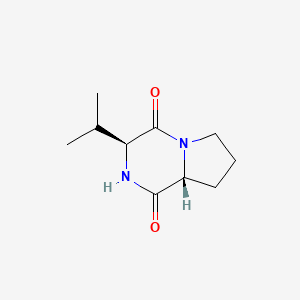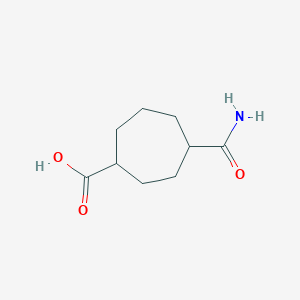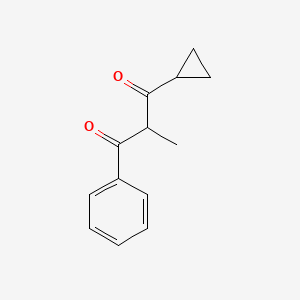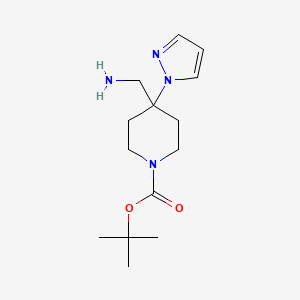![molecular formula C12H14BrN3O2 B15302208 tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15302208.png)
tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate: is a chemical compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
The synthesis of tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl acetate and 2-bromo-5H-pyrrolo[2,3-b]pyrazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
tert-Butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions: Typical reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reaction conditions often involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Applications De Recherche Scientifique
tert-Butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The exact pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
tert-Butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate can be compared with other pyrrolopyrazine derivatives such as:
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Known for its kinase inhibitory activity.
tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate: Used in similar synthetic applications.
tert-Butyl bromoacetate: A related compound used as a building block in organic synthesis.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H14BrN3O2 |
|---|---|
Poids moléculaire |
312.16 g/mol |
Nom IUPAC |
tert-butyl 2-(2-bromopyrrolo[2,3-b]pyrazin-5-yl)acetate |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-10(17)7-16-5-4-8-11(16)14-6-9(13)15-8/h4-6H,7H2,1-3H3 |
Clé InChI |
XOOQWHLUYBYMGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C=CC2=NC(=CN=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B15302132.png)
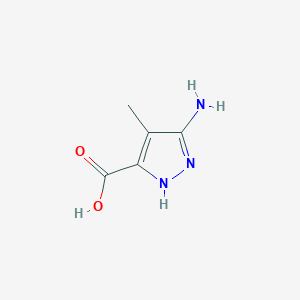
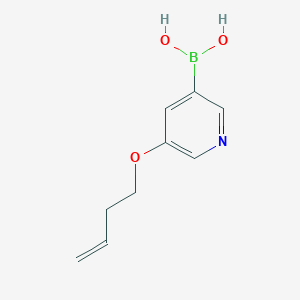
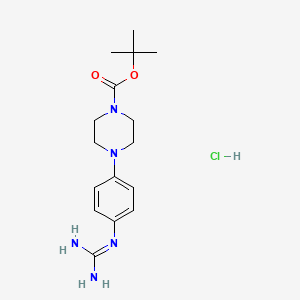
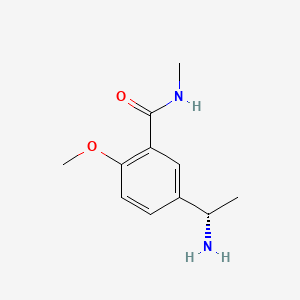
![2-Chloro-N-(1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)acetamide](/img/structure/B15302159.png)
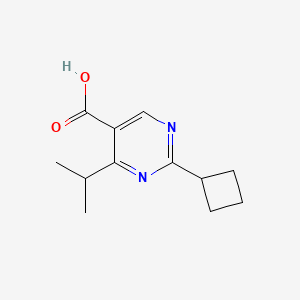
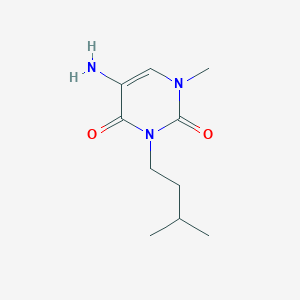
![Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate](/img/structure/B15302184.png)
